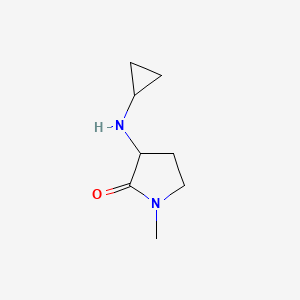
2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Tuberculostatic Activity
2-Chloro-3-cyanopyrazine, a related compound, has been used in the synthesis of tuberculostatic pyrazine derivatives. These compounds exhibit promising tuberculostatic activity, indicating potential applications in tuberculosis treatment (Foks et al., 2005).
2. Anticancer Properties
Research has explored the synthesis of various compounds related to 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine, which demonstrated anticancer activity. For example, compounds synthesized from similar structures were tested against cancer cell lines and showed activity at low concentrations, indicating potential for anticancer applications (Hammam et al., 2005).
3. Anticholinesterase Agents
Pyrazoline derivatives, structurally similar to this compound, have been synthesized and evaluated for their anticholinesterase effects. These compounds have shown effectiveness, suggesting potential applications in treating neurodegenerative disorders (Altıntop, 2020).
4. Antimicrobial and Antioxidant Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial and antioxidant activities. Some synthesized derivatives showed promising results, highlighting potential for antimicrobial and antioxidant applications (Hamama et al., 2013).
5. Analgesic and Antiparkinsonian Activities
Research on derivatives of related compounds has shown that many possess good analgesic and antiparkinsonian activities, comparable to standard drugs. This suggests potential applications in the treatment of pain and Parkinson's disease (Amr et al., 2009).
6. Potential Antipsychotic Molecules
The synthesis of new compounds based on pyrazole and isoxazole frameworks, fused to a cycloalkene unit and bearing a 1-piperidinyl group, indicates their potential as antipsychotic molecules. These compounds demonstrate the versatility of this compound-like structures in psychiatric medication development (Pinna et al., 2013).
Eigenschaften
IUPAC Name |
2-chloro-3-[4-(fluoromethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-9-10(14-4-3-13-9)15-5-1-8(7-12)2-6-15/h3-4,8H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWARNJJXIIUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)


![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)


![2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1489156.png)






